Cas no 5396-14-5 (ethyl 2-oxo-2-(2-oxocyclohexyl)acetate)

ethyl 2-oxo-2-(2-oxocyclohexyl)acetate 化学的及び物理的性質
名前と識別子
-
- 2-Oxocyclohexaneglyoxylic acid ethyl ester
- Cyclohexaneacetic acid,a,2-dioxo-, ethyl ester
- ethyl 2-oxo-2-(2-oxocyclohexyl)acetate
- Ethyl oxo(2-oxocyclohexyl)acetate
- Oxo-(2-oxo-cyclohexyl)-acetic acid ethyl ester
- NSC 1175
- Oxo(2-oxocyclohexyl)acetic acid ethyl ester
- NSC1175
- SIQOFNOENHOIFT-UHFFFAOYSA-N
- 2-ethoxyoxalylcyclohexanone
- ARONIS23833
- BBL023479
- 5216AE
- STL355982
- SBB080540
- ethyl2-oxo-2-(2-oxocyclohexyl)acetate
- AB06163
- SY123669
- ST45175178
- BB 0262866
- A829862
- NSC-1175
- FT-0657865
- EN300-116453
- AKOS016339164
- 2-OXOCYCLOHEXANEGLYOXYLICACIDETHYLESTER
- W11007
- CS-M0077
- cyclohexaneacetic acid, .alpha.,2-dioxo-, ethyl ester
- F8889-2818
- 2-OXOCYCLOHEXANEGLYOXYLIC ACID, ETHYL ESTER
- 5396-14-5
- AKOS004115274
- CS-13419
- SCHEMBL181879
- MFCD00463690
-
- MDL: MFCD00463690
- インチ: 1S/C10H14O4/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h7H,2-6H2,1H3
- InChIKey: SIQOFNOENHOIFT-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])C(C(=O)OC([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 198.08900
- どういたいしつりょう: 198.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.4
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.161
- ゆうかいてん: 123-124 ºC
- ふってん: 318.1℃ at 760 mmHg
- フラッシュポイント: 140°C
- 屈折率: 1.474
- PSA: 60.44000
- LogP: 0.87790
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate セキュリティ情報
- 危険レベル:IRRITANT
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B441505-250mg |
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate |
5396-14-5 | 250mg |
$ 275.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054630-500mg |
Ethyl oxo(2-oxocyclohexyl)acetate |
5396-14-5 | 500mg |
3233.0CNY | 2021-07-13 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8425-250MG |
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate |
5396-14-5 | 95% | 250MG |
¥ 930.00 | 2023-04-13 | |
Enamine | EN300-116453-0.5g |
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate |
5396-14-5 | 95% | 0.5g |
$219.0 | 2023-11-13 | |
eNovation Chemicals LLC | Y1048889-250mg |
2-OXOCYCLOHEXANEGLYOXYLIC ACID ETHYL ESTER |
5396-14-5 | 97% | 250mg |
$170 | 2024-06-06 | |
eNovation Chemicals LLC | Y0998593-5g |
Ethyl oxo(2-oxocyclohexyl)acetate |
5396-14-5 | 95% | 5g |
$850 | 2024-08-02 | |
eNovation Chemicals LLC | Y1048889-1g |
2-OXOCYCLOHEXANEGLYOXYLIC ACID ETHYL ESTER |
5396-14-5 | 97% | 1g |
$305 | 2024-06-06 | |
eNovation Chemicals LLC | D917492-0.25g |
Ethyl 2-Oxo-2-(2-oxocyclohexyl)acetate |
5396-14-5 | 95% | 0.25g |
$145 | 2024-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054630-500mg |
Ethyl oxo(2-oxocyclohexyl)acetate |
5396-14-5 | 500mg |
3233CNY | 2021-05-07 | ||
ChemScence | CS-M0077-100mg |
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate |
5396-14-5 | 100mg |
$95.0 | 2022-04-27 |
ethyl 2-oxo-2-(2-oxocyclohexyl)acetate 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
ethyl 2-oxo-2-(2-oxocyclohexyl)acetateに関する追加情報
Recent Advances in the Study of Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (CAS: 5396-14-5) in Chemical Biology and Pharmaceutical Research
Ethyl 2-oxo-2-(2-oxocyclohexyl)acetate (CAS: 5396-14-5) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the design of novel therapeutic agents, owing to its versatile chemical structure that allows for diverse modifications. This research briefing consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential industrial relevance.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of ethyl 2-oxo-2-(2-oxocyclohexyl)acetate as a precursor in the synthesis of cyclohexane-based inhibitors targeting inflammatory enzymes. The research demonstrated that derivatives of this compound exhibited potent inhibitory effects on cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range. These findings suggest its potential utility in developing next-generation anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that structurally modified versions of ethyl 2-oxo-2-(2-oxocycyclohexyl)acetate showed promising activity against drug-resistant bacterial strains, including MRSA. The study employed molecular docking simulations to elucidate the compound's mechanism of action, revealing its ability to disrupt bacterial cell wall synthesis by targeting key enzymes in the peptidoglycan biosynthesis pathway.
From a synthetic chemistry perspective, advancements in catalytic asymmetric synthesis using ethyl 2-oxo-2-(2-oxocyclohexyl)acetate have been significant. A 2024 Nature Communications paper detailed an innovative organocatalytic approach that achieves enantioselective α-alkylation of this compound with excellent yields (up to 95%) and stereoselectivity (99% ee). This methodological breakthrough opens new avenues for the efficient production of chiral building blocks for pharmaceutical applications.
Industrial applications of this compound are also emerging. Recent patent filings (WO2023/189234) describe its use in the scalable production of fragrance ingredients, where its keto-ester functionality serves as a versatile handle for subsequent transformations. The patent highlights improved process sustainability through catalytic hydrogenation steps that minimize waste generation.
Ongoing clinical investigations are exploring the pharmacokinetic properties of drug candidates derived from ethyl 2-oxo-2-(2-oxocyclohexyl)acetate. Preliminary results from Phase I trials (NCT05678921) indicate favorable metabolic stability and oral bioavailability profiles for several derivatives, positioning them as promising candidates for further development in metabolic disorder treatments.
In conclusion, ethyl 2-oxo-2-(2-oxocyclohexyl)acetate continues to demonstrate significant value across multiple research domains. Its structural flexibility, combined with recent synthetic and biological discoveries, underscores its importance as a key intermediate in medicinal chemistry. Future research directions likely include exploration of its applications in targeted drug delivery systems and as a scaffold for PROTAC molecules in oncology therapeutics.
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